1-Fluoro-3,5-dimethoxybenzene

Catalog No.
S756381
CAS No.
52189-63-6
M.F
C8H9FO2
M. Wt
156.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3,5-dimethoxybenzene

CAS Number

52189-63-6

Product Name

1-Fluoro-3,5-dimethoxybenzene

IUPAC Name

1-fluoro-3,5-dimethoxybenzene

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

InChI

InChI=1S/C8H9FO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3

InChI Key

IWFKMNAEFPEIOY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)F)OC

Canonical SMILES

COC1=CC(=CC(=C1)F)OC

1-Fluoro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H9FO2C_8H_9FO_2 and a CAS number of 52189-63-6. It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring. This compound is notable for its unique structural features, which influence its chemical behavior and potential applications in various fields.

, primarily due to the reactivity of the fluorine atom and the methoxy groups. Common reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions such as those involving tetrabutylammonium iodide and boron trichloride, leading to derivatives like 5-fluoro-benzene-1,3-diol .
  • Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to specific positions on the benzene ring, facilitating further functionalization.

1-Fluoro-3,5-dimethoxybenzene can be synthesized through several methods:

  • Fluorination of Dimethoxybenzene: Utilizing fluorinating agents under controlled conditions can selectively introduce a fluorine atom into the aromatic system.
  • Microflow Fluorination: Recent advancements have introduced microflow techniques for synthesizing aryl fluorides efficiently, including 1-fluoro-3,5-dimethoxybenzene .

1-Fluoro-3,5-dimethoxybenzene shares structural similarities with several related compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,5-DimethoxybenzeneTwo methoxy groups without fluorineLacks the electronegative influence of fluorine
1-Fluoro-2-methoxybenzeneOne methoxy group and one fluorineDifferent substitution pattern affects reactivity
4-Fluoro-3,5-dimethoxybenzeneFluorine at para positionDifferent electronic effects due to position
1-Fluoro-4-methoxybenzeneOne methoxy group and one fluorineAltered sterics and reactivity compared to 1-fluoro-3,5-dimethoxybenzene

The unique combination of a fluorine atom and two methoxy groups in 1-fluoro-3,5-dimethoxybenzene makes it distinct from these similar compounds, influencing its chemical reactivity and potential applications in various fields.

Direct Fluorination Routes for Aromatic Methoxy Derivatives

Direct fluorination of aromatic methoxy derivatives encompasses several methodologies, each with distinct advantages and limitations for accessing 1-fluoro-3,5-dimethoxybenzene [4]. The most prominent approaches include electrophilic fluorination using specialized reagents and direct fluorine gas treatment under controlled conditions [5].

Electrophilic fluorination utilizing N-fluorobenzenesulfonimide represents a well-established methodology for aromatic fluorination [4]. This approach typically operates under mild conditions, employing temperatures ranging from 0 to 25°C in solvents such as tetrahydrofuran or dichloromethane [6]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-donating methoxy groups activate the aromatic ring toward fluorination [7]. Yields typically range from 40 to 70 percent, with selectivity being moderate due to the competing activation effects of multiple methoxy substituents [6].

Selectfluor, another prominent electrophilic fluorinating agent, offers advantages in terms of commercial availability and functional group tolerance [6]. Reactions utilizing Selectfluor typically proceed at room temperature in acetonitrile over 12 to 24 hours, yielding fluorinated products in the range of 45 to 75 percent [7]. The reaction mechanism involves the formation of a fluorine-nitrogen bond that subsequently transfers fluorine to the aromatic substrate through electrophilic substitution [8].

Direct fluorination using elemental fluorine gas represents a more aggressive approach, requiring specialized equipment and safety considerations [5]. This methodology employs fluorine concentrations substantially higher than conventional industrial practices, utilizing fluorine gas concentrations of 25 to 45 percent by volume in nitrogen carrier gas [5]. The process operates at pressures ranging from 1 to 6 bar absolute, with temperatures maintained between -10 and 25°C [5]. Yields can vary dramatically from 30 to 95 percent depending on reaction conditions and substrate reactivity [5].

The iridium-copper mediated borylation-fluorination sequence represents a sophisticated two-step approach achieving high meta-selectivity [9]. This methodology involves initial iridium-catalyzed carbon-hydrogen borylation followed by copper-mediated radiofluorination [9]. The sequence demonstrates excellent regioselectivity, with meta to ortho selectivity ratios reaching 16:1 for related dimethoxy substrates [9]. Isolated radiochemical yields of 37 ± 5 percent have been reported for 1-fluoro-3,5-dimethoxybenzene using this approach [9].

Table 1: Direct Fluorination Routes for Aromatic Methoxy Derivatives

MethodReaction ConditionsYield Range (%)SelectivityAdvantages/Limitations
Electrophilic Fluorination with SelectfluorRoom temperature, acetonitrile, 12-24h45-75Moderate to goodMild conditions, commercially available reagent, tolerates various functional groups
Electrophilic Fluorination with N-fluorobenzenesulfonimide0-25°C, tetrahydrofuran or dichloromethane, 6-12h40-70ModerateMild conditions, good for electron-rich aromatics, less reactive than Selectfluor
Direct Fluorine Gas Fluorination1-6 bar pressure, -10 to 25°C, specialized equipment30-95Poor to moderateHigh throughput possible, requires specialized equipment, safety concerns
Iridium-Copper Mediated Borylation-FluorinationIridium catalyst (1-5 mol%), then copper-mediated fluorination, 100-120°C37-88High meta-selectivityHigh regioselectivity, two-step process, requires transition metals
Photoredox-Catalyzed Carbon-Hydrogen FluorinationPhotocatalyst, blue light-emitting diode light, room temperature, 24-48h30-65Variable, substrate-dependentMild conditions, requires photocatalyst, limited substrate scope

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution strategies for accessing 1-fluoro-3,5-dimethoxybenzene typically involve displacement reactions on appropriately substituted aromatic precursors [10]. The electron-donating nature of methoxy groups generally deactivates aromatic rings toward nucleophilic attack, necessitating specialized approaches or activated substrates [10].

Classical nucleophilic aromatic substitution requires electron-withdrawing groups to activate the aromatic ring toward nucleophilic fluoride attack [10]. For 1-fluoro-3,5-dimethoxybenzene synthesis, this approach typically employs precursors containing good leaving groups such as nitro, cyano, or carbonyl substituents [11]. Fluoride sources including potassium fluoride, cesium fluoride, or tetrabutylammonium fluoride operate in polar aprotic solvents at temperatures ranging from 80 to 150°C [11]. Yields typically range from 30 to 85 percent, with the upper range achieved when strong electron-withdrawing groups are present [11].

The Halex reaction, representing halogen exchange processes, provides an alternative route through conversion of aryl chlorides, bromides, or iodides to fluorides [11]. This methodology typically employs potassium fluoride or cesium fluoride in dimethyl sulfoxide or dimethylformamide at temperatures between 100 and 180°C [12]. Yields range from 40 to 90 percent, with higher yields achieved for more reactive halogen leaving groups [12]. The reaction mechanism proceeds through nucleophilic displacement, with the rate depending on the electronic nature of the aromatic substrate [11].

Transition metal-catalyzed nucleophilic aromatic substitution has emerged as a powerful methodology for fluorination reactions [11]. Palladium-catalyzed fluorination of aryl triflates represents a particularly effective approach, with ligands such as tert-butyl BrettPhos facilitating the reaction [11]. Optimal conditions typically involve cesium fluoride as the fluoride source in toluene at 80 to 120°C, with catalyst loadings of 2 to 10 mol percent [11]. Yields range from 45 to 85 percent, with excellent functional group tolerance [11].

The Balz-Schiemann reaction provides direct access to fluorinated aromatics from aromatic amines through diazotization followed by thermal decomposition [12]. This methodology involves treatment of aromatic amines with sodium nitrite and hydrogen fluoride, followed by thermal decomposition of the resulting diazonium fluoride [12]. Yields typically range from 30 to 70 percent, with variability depending on substrate stability and reaction conditions [12].

Cation radical-accelerated nucleophilic aromatic substitution represents a recent advancement enabling fluorination of unactivated fluoroarenes [13]. This photoredox-catalyzed methodology operates under mild conditions using organic photocatalysts and blue light-emitting diode irradiation [13]. The method demonstrates broad substrate scope, including electron-neutral and electron-rich aromatics previously inaccessible through classical approaches [13]. Yields typically range from 40 to 75 percent with excellent functional group tolerance [13].

Table 2: Nucleophilic Aromatic Substitution Strategies

MethodReaction ConditionsYield Range (%)Substrate RequirementsAdvantages/Limitations
Classical Nucleophilic Aromatic Substitution with Fluoride SourcesPotassium fluoride/cesium fluoride/tetrabutylammonium fluoride, polar aprotic solvent, 80-150°C30-85Electron-withdrawing groups requiredSimple procedure, limited to activated substrates
Halex Reaction (Halogen Exchange)Potassium fluoride/cesium fluoride, dimethyl sulfoxide/dimethylformamide, 100-180°C40-90Aryl halides (chlorine, bromine, iodine)Good yields, harsh conditions, limited functional group tolerance
Balz-Schiemann ReactionDiazotization followed by thermal decomposition with hydrogen tetrafluoroborate, 0-80°C30-70Aromatic aminesDirect conversion from amines, variable yields, hazardous intermediates
Cation Radical-Accelerated Nucleophilic Aromatic SubstitutionPhotoredox catalyst, nucleophile, blue light-emitting diode, room temperature40-75Works with unactivated fluoroarenesMild conditions, broad substrate scope, requires photocatalyst
Transition Metal-Catalyzed Nucleophilic Aromatic SubstitutionPalladium or copper catalyst, fluoride source, 80-120°C45-85Aryl halides or pseudohalidesBroad scope, requires transition metals, higher cost

Lithiation-Carbonation Approaches for Functional Group Introduction

Lithiation-carbonation methodologies provide powerful strategies for accessing 1-fluoro-3,5-dimethoxybenzene through selective carbon-hydrogen bond activation followed by electrophilic fluorination [14]. These approaches leverage the directing effects of substituents to achieve regioselective metalation, enabling subsequent functional group introduction [15].

Directed ortho-lithiation represents a fundamental approach exploiting the coordination ability of methoxy groups to direct lithiation to adjacent positions [14]. The methodology typically employs lithium diisopropylamide or sec-butyllithium in tetrahydrofuran at -78°C, with the methoxy groups serving as directing metalating groups [14]. The lithiated intermediates can be trapped with electrophilic fluorinating agents such as N-fluorobenzenesulfonimide or Selectfluor to introduce fluorine functionality [15]. Regioselectivity is typically excellent, with ortho-selectivity being the predominant outcome [14].

Halogen-metal exchange reactions provide alternative access to organolithium intermediates from halogenated precursors [15]. This methodology typically employs n-butyllithium in diethyl ether or tetrahydrofuran at -78°C, with the reaction proceeding through metal-halogen exchange [15]. The choice of solvent significantly influences the reaction outcome, with ether generally providing cleaner halogen-lithium exchange compared to tetrahydrofuran [15]. Subsequent quenching with electrophilic fluorinating agents yields the desired fluorinated products [15].

The lithium-fluorine exchange reaction represents a direct approach to fluorinated aromatics, though it requires careful control of reaction conditions [15]. This methodology involves treatment of fluorinated precursors with n-butyllithium at temperatures ranging from -100 to -78°C [15]. The reaction is highly sensitive to temperature and solvent effects, with tetrahydrofuran generally providing better results than diethyl ether [15]. Yields are moderate to good, typically ranging from 40 to 70 percent [15].

Lithiation-borylation-fluorination sequences offer multi-step approaches with excellent regioselectivity [9]. The methodology involves initial lithiation followed by trapping with boronic esters, followed by copper-mediated fluorination [9]. This approach provides high regioselectivity and broad functional group tolerance, though it requires multiple synthetic steps [9]. Yields typically range from 50 to 80 percent over the multi-step sequence [9].

Lithiation-carbonation-fluorination approaches provide access to carboxylic acid intermediates that can be further functionalized [14]. The methodology involves lithiation followed by carbon dioxide trapping, yielding carboxylic acids that can be converted to acid fluorides and subsequently to fluorinated aromatics [14]. This approach is particularly useful when carboxylic acid functionality is desired as an intermediate [14].

Table 3: Lithiation-Carbonation Approaches for Functional Group Introduction

MethodReaction ConditionsDirecting GroupsRegioselectivityAdvantages/Limitations
Directed ortho-LithiationLithium diisopropylamide or sec-butyllithium, tetrahydrofuran, -78°C, then electrophileMethoxy, fluorine, carbonyl amides, sulfonamidesExcellent (ortho)High regioselectivity, requires directing group, sensitive to functional groups
Halogen-Metal Exchangen-butyllithium, diethyl ether or tetrahydrofuran, -78°C, then electrophileNot applicable (uses halogen)Determined by halogen positionVersatile, cryogenic temperatures required, sensitive to functional groups
Lithium-Fluorine Exchangen-butyllithium, tetrahydrofuran, -100 to -78°C, then fluorine-positive sourceNot applicable (uses existing fluorine)Moderate to goodDirect access to fluorinated products, challenging reaction control
Lithiation-Borylation-Fluorinationn-butyllithium, boronic esters, then copper-mediated fluorinationMethoxy, fluorine, amino groupsGood to excellentMulti-step process, high regioselectivity, broader functional group tolerance
Lithiation-Carbonation-Fluorinationn-butyllithium, carbon dioxide, then fluorinating agentMethoxy, fluorine, carbonyl amidesGood (determined by directing group)Access to carboxylic acid intermediates, multi-step process

Purification Techniques and Yield Optimization

Purification of 1-fluoro-3,5-dimethoxybenzene requires specialized techniques that account for the compound's physical properties and potential impurities [16]. The compound exhibits a boiling point of 228.5°C at 760 mmHg and a density of 1.1 g/cm³, characteristics that influence purification strategy selection [3].

Column chromatography represents the most versatile purification technique for 1-fluoro-3,5-dimethoxybenzene [16]. Silica gel serves as the primary stationary phase, with mobile phase systems typically employing hexane-ethyl acetate or pentane-dichloromethane gradients [17]. The compound's moderate polarity, conferred by the methoxy substituents, typically requires mobile phase compositions ranging from 5 to 20 percent polar modifier [16]. Recovery rates typically range from 70 to 95 percent, with losses primarily attributed to irreversible adsorption on silica gel [16].

Fluorinated stationary phases offer specialized advantages for fluorinated aromatic compound purification [18]. These phases exhibit unique selectivity for fluorinated compounds through fluorine-fluorine interactions and charge-transfer mechanisms [18]. High-performance liquid chromatography utilizing fluorinated stationary phases demonstrates superior retention and selectivity for fluorinated aromatics compared to conventional octadecylsilane phases [16]. The selectivity can be further tuned through mobile phase composition, with higher methanol concentrations reducing retention of larger aromatic molecules [16].

Distillation techniques provide effective purification for 1-fluoro-3,5-dimethoxybenzene, particularly given its defined boiling point [3]. Reduced pressure distillation at 10 to 20 mmHg enables operation at lower temperatures, minimizing thermal decomposition risks [19]. The compound can be distilled at approximately 88°C under 6 mmHg pressure, providing high-purity material with recovery rates typically ranging from 60 to 90 percent [20]. Fractional distillation may be necessary when separating from closely boiling impurities [19].

Recrystallization represents a valuable purification technique when 1-fluoro-3,5-dimethoxybenzene can be obtained in crystalline form [21]. Suitable solvent systems include hexane-ethyl acetate or methanol-water mixtures, with the optimal system determined by solubility testing [21]. The compound's moderate polarity typically requires mixed solvent systems to achieve appropriate solubility relationships [21]. Recovery rates typically range from 75 to 95 percent, with higher rates achieved through optimization of solvent composition and temperature [21].

Sublimation offers specialized purification for high-purity requirements, particularly when the compound exhibits appropriate vapor pressure characteristics [21]. The technique operates under reduced pressure with controlled heating, enabling purification without solvent use [21]. Recovery rates typically range from 70 to 90 percent, with the technique being particularly effective for removing non-volatile impurities [21].

Yield optimization strategies encompass both reaction condition optimization and purification method selection [5]. Temperature control represents a critical parameter, with many fluorination reactions requiring precise temperature maintenance to achieve optimal yields [5]. Solvent selection significantly influences both reaction outcomes and purification efficiency, with polar aprotic solvents generally favoring nucleophilic processes while less polar solvents may be preferred for electrophilic reactions [6].

Catalyst optimization plays a crucial role in transition metal-catalyzed fluorination reactions [11]. Ligand selection, catalyst loading, and reaction atmosphere all contribute to yield optimization [11]. Palladium-catalyzed fluorination reactions benefit from specialized phosphine ligands such as tert-butyl BrettPhos, which enhance both activity and selectivity [11].

Table 4: Purification Techniques and Yield Optimization

TechniqueConditionsTypical Recovery (%)Best ForLimitations
Column ChromatographySilica gel, hexane/ethyl acetate or pentane/dichloromethane gradients70-95Complex mixtures, small to medium scaleSolvent consumption, potential product loss on silica
RecrystallizationSuitable solvent pairs (e.g., hexane/ethyl acetate, methanol/water)75-95Crystalline products, medium to large scaleLimited to crystalline compounds, solvent selection critical
DistillationReduced pressure (10-20 mmHg), temperature based on boiling point60-90Volatile compounds, medium to large scaleLimited to volatile compounds, thermal decomposition risk
SublimationReduced pressure, controlled heating70-90High-purity requirements, small scaleLimited scale, requires specialized equipment
Preparative High-Performance Liquid ChromatographyFluorinated stationary phases, methanol/water or acetonitrile/water mobile phases80-98High-purity requirements, analytical to small scaleExpensive, limited scale, solvent consumption

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The proton nuclear magnetic resonance spectrum of 1-fluoro-3,5-dimethoxybenzene exhibits characteristic signals that confirm its structural identity. The aromatic protons appear as distinctive signals in the 6.2-6.7 ppm region, with the specific pattern reflecting the symmetrical substitution pattern of the benzene ring [1] [2]. The two equivalent meta-positioned methoxy groups generate a singlet at approximately 3.8 ppm, integrating for six protons (2 × OCH₃) [3] [4]. The aromatic region typically shows two distinct proton environments: the protons ortho to the fluorine substituent and those meta to the fluorine but ortho to the methoxy groups [5].

The coupling patterns observed in the ¹H NMR spectrum provide valuable structural information. The fluorine atom at the 1-position influences the chemical shifts of neighboring protons through both inductive and coupling effects . The symmetrical nature of the 3,5-dimethoxy substitution pattern results in simplified splitting patterns, with the aromatic protons appearing as well-resolved signals that can be readily assigned [2] [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbon-13 nuclear magnetic resonance spectrum reveals the characteristic carbon framework of 1-fluoro-3,5-dimethoxybenzene. The aromatic carbon atoms exhibit chemical shifts typical of fluorinated aromatic compounds, with the carbon bearing the fluorine substituent showing distinctive coupling patterns [1] [2]. The methoxy carbon atoms appear as sharp singlets at approximately 55-56 ppm, consistent with their equivalent environments [3] [4].

The fluorine-carbon coupling effects are particularly pronounced in the ¹³C NMR spectrum. The carbon directly bonded to fluorine (C-1) exhibits a large coupling constant (¹J_CF), while carbons at ortho and meta positions show smaller but measurable coupling constants [2] [5]. These coupling patterns serve as definitive structural confirmation and distinguish 1-fluoro-3,5-dimethoxybenzene from its regioisomers [1].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The fluorine-19 nuclear magnetic resonance spectrum provides direct confirmation of the fluorine environment in 1-fluoro-3,5-dimethoxybenzene. The aromatic fluorine typically appears as a single peak in the range of -110 to -120 ppm when referenced to trichlorofluoromethane (CFCl₃) [7] [8]. This chemical shift is characteristic of aromatic fluorine substituents and confirms the presence of a single fluorine atom in the aromatic ring [9] [10].

The ¹⁹F NMR spectrum exhibits coupling to adjacent protons, resulting in complex multipicity patterns that provide additional structural information [11] [10]. The high sensitivity of fluorine-19 NMR and its large chemical shift dispersion make it an invaluable tool for confirming the structural identity of fluorinated aromatic compounds [7] [12].

Infrared Spectroscopy

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of 1-fluoro-3,5-dimethoxybenzene displays characteristic absorption bands that provide fingerprint identification of functional groups. The aromatic carbon-fluorine stretching vibration appears as a strong band in the 1000-1300 cm⁻¹ region, which is diagnostic for aromatic fluorine substituents [13] . The methoxy groups contribute distinctive absorption bands, including carbon-oxygen stretching vibrations typically observed around 1200-1300 cm⁻¹ [15] [13].

The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, with the specific pattern reflecting the substitution pattern of the benzene ring [13] . The aromatic carbon-hydrogen stretching vibrations are observed above 3000 cm⁻¹, while the methoxy carbon-hydrogen stretching appears in the 2800-3000 cm⁻¹ region [15] [13].

The fingerprint region (400-1500 cm⁻¹) provides unique spectral features that enable definitive identification of 1-fluoro-3,5-dimethoxybenzene and distinguish it from related compounds [13] . The combination of aromatic substitution patterns and functional group absorptions creates a characteristic spectral signature suitable for analytical identification [15] [13].

Raman Spectroscopy

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric stretching modes and aromatic ring vibrations [16] [17]. The Raman spectrum of 1-fluoro-3,5-dimethoxybenzene exhibits characteristic bands associated with aromatic ring breathing modes, typically appearing in the 800-1000 cm⁻¹ region [18] [19].

The carbon-fluorine stretching vibration in the Raman spectrum appears with different relative intensity compared to the infrared spectrum, providing additional structural confirmation [18] [17]. The aromatic carbon-carbon stretching modes are well-resolved in the Raman spectrum, with the specific pattern reflecting the electronic effects of the fluorine and methoxy substituents [16] [19].

The methoxy group vibrations contribute to the Raman spectrum through symmetric stretching modes of the carbon-oxygen bonds and the methyl groups [19] [20]. The combination of aromatic ring modes and substituent vibrations creates a characteristic Raman signature that serves as a structural fingerprint for 1-fluoro-3,5-dimethoxybenzene [16] [17].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry

The electron ionization mass spectrum of 1-fluoro-3,5-dimethoxybenzene exhibits a molecular ion peak at m/z 156, corresponding to the molecular weight of the compound [21] [22]. The fragmentation pattern provides valuable structural information through characteristic ion formation pathways [23] [24].

The base peak in the mass spectrum typically corresponds to the loss of one or more methoxy groups from the molecular ion [23] [24]. The loss of a methoxy radical (OCH₃, -31 mass units) produces a significant fragment ion at m/z 125, while the loss of formaldehyde (CH₂O, -30 mass units) generates an ion at m/z 126 [23] [24].

The presence of fluorine influences the fragmentation pattern through its electronic effects on the aromatic ring system [23] [24]. The fluorine atom can stabilize certain fragment ions through resonance effects, leading to characteristic fragmentation pathways that distinguish 1-fluoro-3,5-dimethoxybenzene from its non-fluorinated analogs [23] [24].

Additional fragment ions are observed corresponding to sequential losses of methoxy groups and aromatic ring fragmentations [23] [24]. The fragmentation pattern serves as a characteristic fingerprint for compound identification and structural confirmation [23] [24].

Collision Cross Section Analysis

Modern mass spectrometric techniques include collision cross section (CCS) measurements that provide additional structural information. The predicted collision cross section values for 1-fluoro-3,5-dimethoxybenzene have been reported for various adduct ions [22]. The [M+H]⁺ ion exhibits a CCS value of 126.8 Ų, while the [M+Na]⁺ adduct shows a CCS value of 136.6 Ų [22].

These CCS values provide complementary structural information to traditional fragmentation analysis and can be used for compound identification in complex mixtures [22]. The CCS measurements are particularly valuable for distinguishing structural isomers that may have similar fragmentation patterns but different three-dimensional structures [22].

X-ray Crystallographic Data (Where Available)

Crystal Structure Information

The molecular structure determined from crystallographic analysis would provide definitive information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms [1] [27]. Such data would be particularly valuable for understanding the electronic effects of the fluorine substituent and the conformational preferences of the methoxy groups [1] [27].

The absence of readily available crystallographic data suggests that 1-fluoro-3,5-dimethoxybenzene may exist as a liquid at room temperature, consistent with its reported physical properties [3] [28]. The compound's boiling point of 88°C at 6 mmHg and density of 1.171 g/mL support its liquid state under standard conditions [3] [28].

Theoretical Structural Calculations

In the absence of experimental crystallographic data, theoretical calculations using density functional theory (DFT) methods can provide valuable structural information [29] [30]. Such calculations would predict optimized geometries, electronic properties, and vibrational frequencies that complement experimental spectroscopic data [29] [30].

The calculated structures would reveal the preferred conformations of the methoxy groups and their electronic interactions with the aromatic ring and fluorine substituent [29] [30]. These theoretical predictions serve as valuable supplements to experimental characterization methods [29] [30].

Chromatographic Purity Assessment Methods

High Performance Liquid Chromatography (HPLC)

High performance liquid chromatography represents the primary method for purity assessment of 1-fluoro-3,5-dimethoxybenzene. The analytical conditions typically employ a YMC ODS3 column (50 mm × 4.6 mm, 5 μm particle size) with a mobile phase consisting of acetonitrile and water containing 0.1% trifluoroacetic acid [31]. The flow rate is maintained at 2.5 mL/min with gradient elution from 5% to 95% acetonitrile over 8 minutes [31].

UV detection at 214 nm and 254 nm wavelengths provides sensitive detection of the compound, with the purity determination based on peak area integration [31]. Commercial samples typically exhibit purity levels of 98% or greater as determined by this analytical method [31] [32].

The retention time of 1-fluoro-3,5-dimethoxybenzene varies with specific column conditions but typically falls in the range of 3-4 minutes under standard reversed-phase conditions [31]. The method provides quantitative analysis with good precision and accuracy for purity assessment [31].

Gas Chromatography (GC)

Gas chromatography serves as an alternative method for purity assessment, particularly when coupled with mass spectrometric detection (GC-MS) [33] [34]. The compound's volatility and thermal stability make it suitable for gas chromatographic analysis [33] [34].

The GC conditions typically employ capillary columns with temperature programming to achieve optimal separation [33] [34]. The retention time depends on the specific column and conditions used but provides a characteristic parameter for compound identification [33] [34].

The purity assessment by GC is based on peak area integration, with the method providing complementary information to HPLC analysis [33] [34]. The GC-MS combination allows simultaneous purity determination and structural confirmation through fragmentation pattern analysis [33] [34].

Chromatographic Method Validation

The chromatographic methods used for purity assessment undergo validation procedures to ensure accuracy and precision [35]. The validation parameters include linearity, precision, accuracy, detection limits, and quantitation limits [35].

The linearity of the analytical response is typically demonstrated over a concentration range relevant to the expected purity levels [35]. The precision is assessed through repeated analysis of samples, with relative standard deviations typically below 2% [35].

The accuracy of the methods is verified through recovery studies using spiked samples or reference standards [35]. The detection and quantitation limits are determined to establish the sensitivity of the analytical methods [35].

Quality Control Applications

The chromatographic purity assessment methods are essential for quality control in pharmaceutical and chemical manufacturing [36]. The methods enable routine monitoring of product purity and identification of potential impurities [36].

The analytical methods are suitable for both raw material testing and final product analysis [36]. The validated procedures ensure consistent quality and meet regulatory requirements for pharmaceutical applications [36].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,3-Dimethoxy-5-fluorobenzene

Dates

Last modified: 08-15-2023

Explore Compound Types